![molecular formula C19H17ClNO3P B14462946 Diphenyl [(4-chloroanilino)methyl]phosphonate CAS No. 65933-76-8](/img/structure/B14462946.png)
Diphenyl [(4-chloroanilino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl [(4-chloroanilino)methyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a diphenyl structure, with a 4-chloroanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [(4-chloroanilino)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diphenyl phosphite with 4-chloroaniline in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the phosphorus atom, leading to the formation of the desired product .
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. For example, the use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [(4-chloroanilino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the 4-chloroanilino group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diphenyl [(4-chloroanilino)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of diphenyl [(4-chloroanilino)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphite: Similar structure but lacks the 4-chloroanilino group.
Diphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphonate group.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate group.
Uniqueness
Diphenyl [(4-chloroanilino)methyl]phosphonate is unique due to the presence of the 4-chloroanilino group, which imparts specific chemical and biological properties. This substituent can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
65933-76-8 |
|---|---|
Molecular Formula |
C19H17ClNO3P |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-chloro-N-(diphenoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C19H17ClNO3P/c20-16-11-13-17(14-12-16)21-15-25(22,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14,21H,15H2 |
InChI Key |
WVBSZYJSRBKOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CNC2=CC=C(C=C2)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


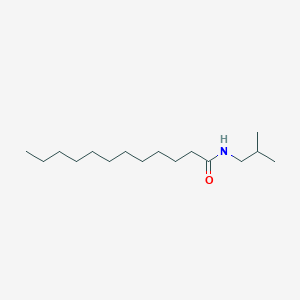
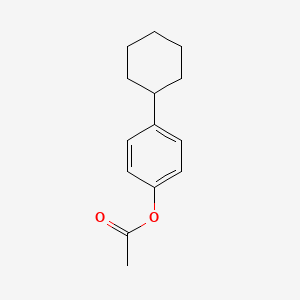
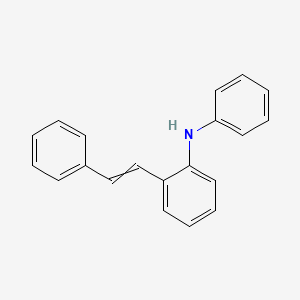
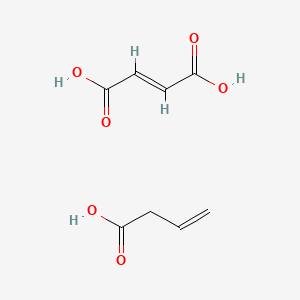
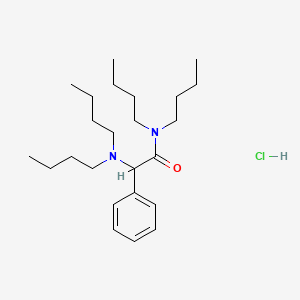
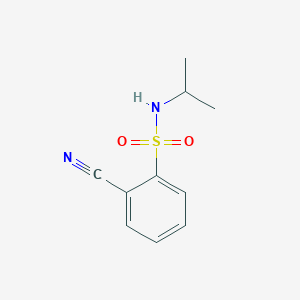
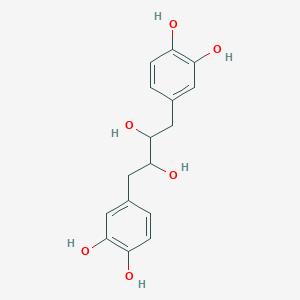
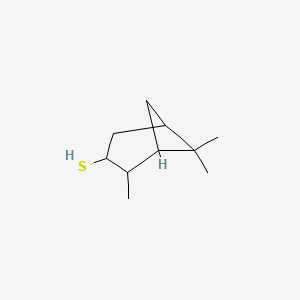

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)

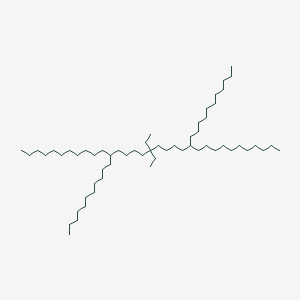
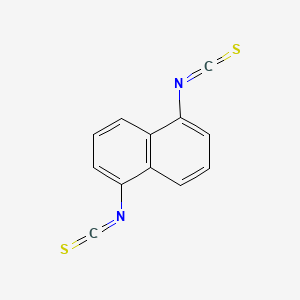
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
